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Compound Name: 6-Methoxynicotinonitrile

Cat. No.: B102262

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative
Guide

In the landscape of pharmaceutical research and drug development, nicotinonitrile derivatives
hold a significant position due to their diverse biological activities.[1] Computational methods,
particularly Density Functional Theory (DFT), have become indispensable tools for
understanding the structural, electronic, and reactive properties of these molecules at the
atomic level.[2] This guide provides a comparative overview of the theoretical data derived from
DFT studies on molecules related to 6-Methoxynicotinonitrile, offering insights into their
molecular geometries, electronic properties, and vibrational frequencies. While direct
comparative DFT studies on 6-Methoxynicotinonitrile are not extensively available in the
reviewed literature, this guide synthesizes data from studies on structurally similar compounds,
namely 2-Methoxy-4,6-diphenylnicotinonitrile and 2-Amino-6-methoxy-3-nitropyridine, to
establish a comparative framework.

Molecular Geometry: A Tale of Substituent Effects

The geometric parameters of a molecule, such as bond lengths and bond angles, are
fundamental to understanding its three-dimensional structure and, consequently, its interaction
with biological targets. DFT calculations provide highly accurate predictions of these
parameters. Below is a comparative table of selected calculated geometric parameters for the
pyridine ring in molecules related to 6-Methoxynicotinonitrile.
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Table 1: Comparison of Selected Calculated Bond Lengths (A) and Bond Angles (°) for the

Pyridine Ring
R ZjMethoxy--4,6- N ZtAmino--ﬁ--methoxy-3-
diphenylnicotinonitrilea nitropyridineb
N1-C2 1.336 1.359
C2-C3 1.422 1.431
C3-C4 1.397 1.402
C4-C5 1.387 1.379
C5-C6 1.385 1.391
N1-C6 1.333 1.345
£C6-N1-C2 117.8 117.9
£N1-C2-C3 123.1 122.5
£C2-C3-C4 118.4 118.2
£ C3-C4-C5 119.2 119.5
£ C4-C5-C6 118.9 118.7
£N1-C6-C5 122.6 123.2

a: Data for the 2-methoxy-nicotinonitrile fragment of 2-Methoxy-4,6-diphenylnicotinonitrile.[3] b:

Data for 2-Amino-6-methoxy-3-nitropyridine.[4]

Electronic Properties: Unveiling Reactivity and

Stability

The electronic properties of a molecule, such as the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in
determining its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key

indicator of molecular stability.[3]
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Table 2: Comparison of Calculated Electronic Properties (eV)

2-Methoxy-4,6- 2-Amino-6-methoxy-3-

Parameter . L. o . T
diphenylnicotinonitrilea nitropyridineb

HOMO Energy -6.58 -6.45

LUMO Energy -1.89 -2.89

HOMO-LUMO Gap (AE) 4.69 3.56

lonization Potential (IP) 7.7691 Not Reported

Electron Affinity (EA) Not Reported Not Reported

a: Data for 2-Methoxy-4,6-diphenylnicotinonitrile.[3][5] b: Data for 2-Amino-6-methoxy-3-
nitropyridine.[4]

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, in conjunction with DFT calculations, provides a powerful tool for the
identification and structural elucidation of molecules. The calculated vibrational frequencies can
be correlated with experimental FT-IR and FT-Raman spectra.

Table 3: Comparison of Selected Calculated Vibrational Frequencies (cm-1)

Vibrational Mode 2-Amino-6-methoxy-3-nitropyridinea
C-H stretching 3080-3020

C=N stretching 2240

C=C stretching 1620-1580

C-0O stretching 1250

C-N stretching 1350

a: Approximate ranges for characteristic vibrations in 2-Amino-6-methoxy-3-nitropyridine.[4]
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Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The
following sections detail the computational methods employed in the cited studies.

Computational DFT Methodology

The quantum chemical calculations for the studied molecules were performed using the
Gaussian suite of programs.[6] The geometry optimizations and subsequent calculations of
molecular properties were carried out using specific functionals and basis sets as detailed
below:

o For 2-Methoxy-4,6-diphenylnicotinonitrile: The DFT calculations were performed using the
WB97XD functional with the 6-311G(d,p) basis set.[1][5]

o For 2-Amino-6-methoxy-3-nitropyridine: The DFT calculations were carried out using the
B3LYP functional with the 6-311++G(d,p) basis set.[4]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of molecular
properties.
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Computational Workflow for Comparative DFT Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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